
3-Ethyl-4-(trifluoromethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4-(trifluoromethyl)-1H-indole is an organic compound belonging to the indole family, characterized by the presence of an ethyl group at the third position and a trifluoromethyl group at the fourth position on the indole ring. Indoles are heterocyclic aromatic organic compounds widely recognized for their significance in pharmaceuticals, agrochemicals, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of an indole derivative with trifluoromethylating agents such as trifluoromethyltrimethylsilane in the presence of a fluoride source like tetrabutylammonium fluoride . The reaction conditions often involve the use of solvents like tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of 3-Ethyl-4-(trifluoromethyl)-1H-indole may involve large-scale trifluoromethylation processes using reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl chloride. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-4-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding indoline derivative.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated or sulfonylated indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-4-(trifluoromethyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-Ethyl-4-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets, often through binding to enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-4-(trifluoromethyl)-1H-indole: Similar structure with a methyl group instead of an ethyl group.
3-Ethyl-5-(trifluoromethyl)-1H-indole: Similar structure with the trifluoromethyl group at the fifth position.
4-(Trifluoromethyl)-1H-indole: Lacks the ethyl group at the third position.
Uniqueness
3-Ethyl-4-(trifluoromethyl)-1H-indole is unique due to the specific positioning of the ethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group significantly influences the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H10F3N |
|---|---|
Molekulargewicht |
213.20 g/mol |
IUPAC-Name |
3-ethyl-4-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C11H10F3N/c1-2-7-6-15-9-5-3-4-8(10(7)9)11(12,13)14/h3-6,15H,2H2,1H3 |
InChI-Schlüssel |
VSFOPELZGPWQDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CNC2=CC=CC(=C21)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13709417.png)
![3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile](/img/structure/B13709428.png)
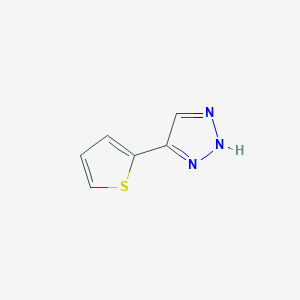
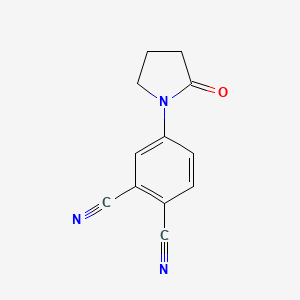

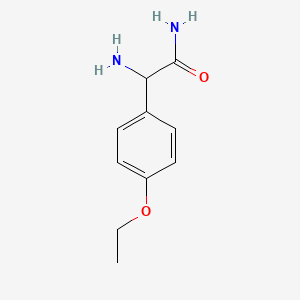
![1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B13709459.png)
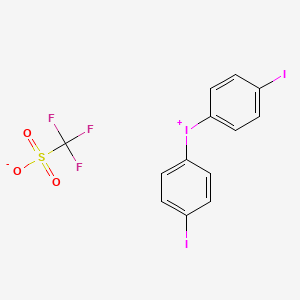

![5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13709477.png)
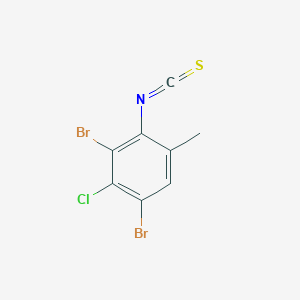
![3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole](/img/structure/B13709492.png)

